2-(2-chloro-6-fluorophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide
Description
2-(2-Chloro-6-fluorophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide is a structurally complex acetamide derivative featuring a halogenated aryl group (2-chloro-6-fluorophenyl) and a thiophene-based substituent. The compound’s core structure includes an acetamide backbone, with the nitrogen atom substituted by a benzyl group bearing a thiophene-3-carbonyl moiety. This design integrates halogen atoms (Cl, F) and sulfur-containing heterocycles (thiophene), which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO2S2/c19-14-2-1-3-15(20)13(14)8-17(22)21-9-12-4-5-16(25-12)18(23)11-6-7-24-10-11/h1-7,10H,8-9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQDWUGFLVMWIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chloro-6-fluorophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide is a novel chemical entity with potential applications in pharmacology and agrochemistry. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a chloro-fluorophenyl moiety linked to a thiophene derivative via an acetamide functional group. This unique structure is believed to contribute to its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined through standard microbiological assays:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 1.0 | 2.0 |
| Candida albicans | 0.25 | 0.5 |
These results indicate that the compound exhibits significant antimicrobial properties, particularly against Candida albicans, suggesting its potential as an antifungal agent .
Cytotoxicity Studies
Cytotoxicity assays were conducted to assess the safety profile of the compound. The half-maximal inhibitory concentration (IC50) was evaluated using human cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | >60 |
| HeLa (cervical cancer) | >60 |
| MCF-7 (breast cancer) | >60 |
The results demonstrate that the compound exhibits low cytotoxicity, with IC50 values exceeding 60 µM, indicating a favorable safety profile for further development .
The mechanism underlying the biological activity of this compound appears to involve multiple pathways:
- DNA Gyrase Inhibition : The compound has shown potential as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication, with IC50 values ranging from 12.27 to 31.64 µM .
- Antibiofilm Activity : It also demonstrated significant antibiofilm activity against Staphylococcus aureus, with a reduction in biofilm formation exceeding that of standard antibiotics like Ciprofloxacin .
Case Study 1: Synergistic Effects with Antibiotics
A study investigated the synergistic effects of this compound when combined with Ciprofloxacin and Ketoconazole against resistant strains of bacteria and fungi. The combination therapy resulted in reduced MIC values for both antibiotics, highlighting the potential for this compound to enhance the efficacy of existing treatments .
Case Study 2: In Vivo Efficacy
In vivo studies conducted on murine models infected with Staphylococcus aureus showed that administration of the compound significantly reduced bacterial load compared to untreated controls. This suggests its potential utility in clinical settings for treating infections caused by resistant pathogens .
Comparison with Similar Compounds
Key Observations :
- Halogenated Aryl Groups : The target compound’s 2-chloro-6-fluorophenyl group differs from the 2,6-dimethyl/ethylphenyl groups in alachlor and thenylchlor. Fluorine’s electronegativity may enhance binding specificity compared to alkyl substituents .
- This could influence solubility or membrane permeability .
Thiophene-Containing Bioactive Molecules
Thiophene rings are prevalent in pharmaceuticals and designer drugs. For example:
Key Observations :
- Thiophene Functionalization : Unlike thiophene fentanyl (a modified opioid), the target compound’s thiophene is conjugated via a carbonyl group, which may reduce flexibility and alter receptor interactions .
- Toxicity Considerations: Thiophene fentanyl’s hazards are understudied, a common issue for novel thiophene-acetamide hybrids . Similar caution applies to the target compound.
Physicochemical and Toxicological Comparisons
- Toxicity: No toxicological data exist for the target compound. However, structurally related acetamides (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) also lack comprehensive hazard profiles, highlighting a research gap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
